molecular formula C8H8O3 B3052043 2,5-Diacetylfuran CAS No. 38071-72-6

2,5-Diacetylfuran

Cat. No.: B3052043
CAS No.: 38071-72-6
M. Wt: 152.15 g/mol
InChI Key: HJULPPMMCXMWJA-UHFFFAOYSA-N
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Description

2,5-Diacetylfuran is an organic compound belonging to the furan family It is characterized by the presence of two acetyl groups attached to the 2 and 5 positions of the furan ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Diacetylfuran can be synthesized through a two-step Friedel-Crafts acylation reaction. The process involves the reaction of furan with acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, under mild conditions . The reaction proceeds through the formation of an intermediate, which is then further acylated to yield this compound.

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route as laboratory synthesis but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,5-Diacetylfuran undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2,5-diformylfuran using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 2,5-dihydroxyfuran when treated with reducing agents like sodium borohydride.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: 2,5-Diformylfuran.

    Reduction: 2,5-Dihydroxyfuran.

    Substitution: Various substituted furans depending on the nucleophile used.

Scientific Research Applications

2,5-Diacetylfuran has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Research is ongoing to explore its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: It is being investigated for its potential use in drug development due to its unique chemical structure.

    Industry: this compound is used in the production of polymers and other advanced materials.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual acetyl groups, which impart distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-(5-acetylfuran-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-5(9)7-3-4-8(11-7)6(2)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJULPPMMCXMWJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(O1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407546
Record name 2,5-Diacetylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38071-72-6
Record name 2,5-Diacetylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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